Cas no 1257551-86-2 (2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide)

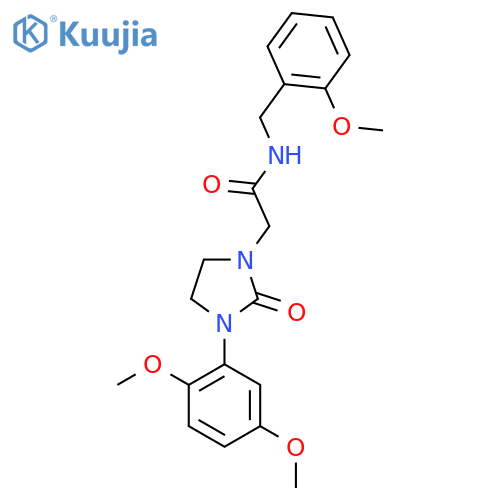

1257551-86-2 structure

商品名:2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide

2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide

- 1257551-86-2

- F5788-4450

- 2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide

- AKOS024518776

- 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide

- CHEMBL4945475

- VU0520676-1

-

- インチ: 1S/C21H25N3O5/c1-27-16-8-9-19(29-3)17(12-16)24-11-10-23(21(24)26)14-20(25)22-13-15-6-4-5-7-18(15)28-2/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,25)

- InChIKey: MJXKFAIFGBCRTN-UHFFFAOYSA-N

- ほほえんだ: O=C1N(C2C=C(C=CC=2OC)OC)CCN1CC(NCC1C=CC=CC=1OC)=O

計算された属性

- せいみつぶんしりょう: 399.17942091g/mol

- どういたいしつりょう: 399.17942091g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 8

- 複雑さ: 560

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 80.3Ų

2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5788-4450-2mg |

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

1257551-86-2 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5788-4450-20mg |

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

1257551-86-2 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5788-4450-5mg |

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

1257551-86-2 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5788-4450-75mg |

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

1257551-86-2 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F5788-4450-5μmol |

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

1257551-86-2 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5788-4450-10mg |

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

1257551-86-2 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5788-4450-50mg |

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

1257551-86-2 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5788-4450-2μmol |

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

1257551-86-2 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5788-4450-4mg |

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

1257551-86-2 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5788-4450-10μmol |

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

1257551-86-2 | 10μmol |

$69.0 | 2023-09-09 |

2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

1257551-86-2 (2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide) 関連製品

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量